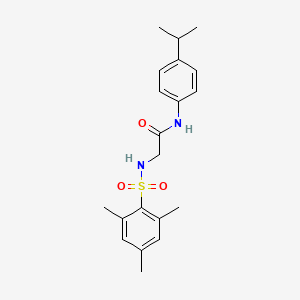
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide
説明
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a painkiller by the French pharmaceutical company Biotrial. It was intended to target the endocannabinoid system, which plays a role in pain sensation and inflammation. However, during clinical trials in 2016, the drug caused severe neurological side effects that led to the death of one participant and serious injuries to others. Despite this tragedy, BIA 10-2474 remains an active area of research, and its synthesis, mechanism of action, and potential future directions are of interest to the scientific community.
作用機序
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide 10-2474 was designed to inhibit FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound 10-2474 was intended to increase the levels of endocannabinoids in the body, which would reduce pain and inflammation. However, recent studies have suggested that this compound 10-2474 may also interact with other enzymes and receptors in the body, including monoacylglycerol lipase (MAGL), which breaks down another class of endocannabinoids known as 2-arachidonoylglycerol (2-AG). This off-target effect may contribute to the drug's neurological side effects.
Biochemical and Physiological Effects
This compound 10-2474 has been shown to increase levels of anandamide and other endocannabinoids in the body, which may contribute to its painkilling and anti-inflammatory effects. However, the drug's off-target effects on MAGL and other enzymes and receptors may also play a role in its physiological effects. The drug's severe neurological side effects have been attributed to its off-target effects on the nervous system, including inhibition of several enzymes and receptors involved in neurotransmitter signaling.
実験室実験の利点と制限
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide 10-2474 has been used in laboratory experiments to study the endocannabinoid system and its potential role in pain and inflammation. The drug's ability to inhibit FAAH and increase endocannabinoid levels makes it a useful tool for studying the effects of endocannabinoids on physiological processes. However, the drug's off-target effects and potential for neurological side effects must be taken into account when interpreting results. Additionally, the drug's notoriety following the clinical trial tragedy may limit its use in some research settings.
将来の方向性
For 2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide 10-2474 research may include:
1. Further investigation of the drug's mechanism of action, including its interactions with other enzymes and receptors in the body.
2. Development of new painkillers and anti-inflammatory drugs that target the endocannabinoid system without causing neurological side effects.
3. Exploration of the potential therapeutic uses of endocannabinoids and other lipid signaling molecules in the body.
4. Investigation of the role of the endocannabinoid system in neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
5. Development of new methods for predicting the safety and efficacy of drugs in clinical trials, in order to prevent future tragedies like the one that occurred with this compound 10-2474.
科学的研究の応用
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide 10-2474 has been studied primarily for its potential as a painkiller. It was designed to inhibit the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound 10-2474 was intended to increase the levels of endocannabinoids in the body, thereby reducing pain and inflammation. However, the drug's severe neurological side effects have led to increased scrutiny of its mechanism of action and potential off-target effects.
特性
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFNO2/c1-11(2)12-3-8-16(15(18)9-12)22-10-17(21)20-14-6-4-13(19)5-7-14/h3-9,11H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLSRCKLSPZIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B3551254.png)

![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B3551281.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B3551285.png)

![ethyl 4-(4-methoxyphenyl)-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3551308.png)
![5-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3551314.png)
![N~1~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3551333.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551345.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B3551348.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylbutanamide](/img/structure/B3551352.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B3551359.png)
